Benzylsulfonyl Group Confers Superior Lipophilic Ligand Efficiency Compared to Phenylsulfonyl Analogs
In the piperazin-1-ylpyridazine series targeting human dCTPase, the benzylsulfonyl group provides a critical balance between lipophilicity and potency. Computational analysis of the target compound predicts a logP of 2.3, compared to 1.9 for the direct phenylsulfonyl analog (3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine). This 0.4 log unit increase enhances passive membrane permeability without crossing the lipophilicity ceiling (logP > 3) that often triggers promiscuous binding and rapid metabolic clearance [1]. The compound class has demonstrated that subtle modifications in the sulfonyl aryl group directly impact the IC50 value for dCTPase inhibition [1].
| Evidence Dimension | Predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | LogP = 2.3 (predicted) |
| Comparator Or Baseline | 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine: Predicted LogP = 1.9 |
| Quantified Difference | ΔLogP = +0.4 |
| Conditions | In silico prediction via consensus ALogP model [2] |
Why This Matters
The enhanced lipophilicity suggests improved cell permeability while remaining within drug-like space, making it a more suitable probe for intracellular target engagement in cellular assays compared to the less lipophilic phenylsulfonyl analog.
- [1] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
- [2] Calculation based on consensus ALogP model from authoritative chemical database. View Source
